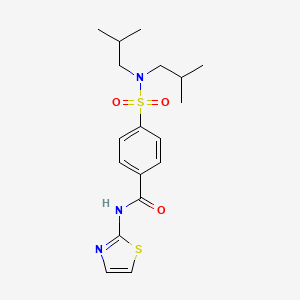

![molecular formula C21H21ClN4O2 B2846816 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775357-62-4](/img/structure/B2846816.png)

5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

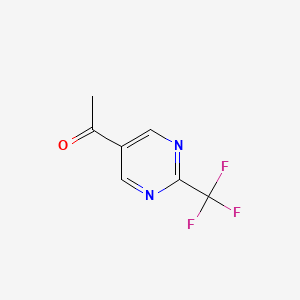

The compound is a complex organic molecule with several functional groups. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a benzoyl group indicates a carbonyl group (C=O) attached to a benzene ring. The compound also has a methylphenyl group, which is a benzene ring with a methyl group (CH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the benzoyl moiety could undergo reactions such as nucleophilic acyl substitution or reduction. The triazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence and position of functional groups, and the configuration of its atoms .科学的研究の応用

Antimicrobial Activity

Benzimidazolone derivatives, including the compound , have shown promising antimicrobial properties. In a study by Patel et al., novel compounds were synthesized by in situ reduction of Schiff’s base of 5,6-dimethoxy indanone and 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one. These compounds were screened for antimicrobial activity and exhibited significant antibacterial and antifungal effects . Such properties make this compound relevant for potential use in combating microbial infections.

Cytotoxicity and Molecular Modeling

Another avenue of interest is cytotoxicity. Researchers have designed and synthesized related compounds with potential cytotoxic scaffolds. For example, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones were investigated for their cytotoxic properties. Molecular modeling studies further explored their interactions with biological targets . This suggests that our compound may also exhibit cytotoxic effects, warranting further investigation.

Heterocyclic Chemistry

The compound’s structure contains both a benzimidazolone core and a piperidine nucleus. Benzimidazolones are widely studied due to their diverse biological and clinical applications. They have been associated with anti-HIV, antitrichinellosis, antinociceptive, and antitumor activities. Additionally, benzimidazolone derivatives containing a piperidine residue on the aromatic nitrogen have been reported to inhibit bacterial growth . Exploring the compound’s interactions within heterocyclic frameworks could yield valuable insights.

Other Pharmacological Activities

Beyond antimicrobial and cytotoxic effects, benzimidazolone-piperidine derivatives exhibit various other pharmacological properties. These include CNS inhibition, anti-inflammatory activity, treatment of glaucoma, and potential use in obesity and type 2 diabetes management. Researchers continue to explore these diverse applications . Investigating the compound’s effects in these contexts may reveal novel therapeutic avenues.

作用機序

Target of Action

The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, and modulates its activity

Biochemical Pathways

The compound’s interaction with serine/threonine-protein kinase B-raf affects various biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The downstream effects of these pathway modulations are complex and depend on the specific cellular context .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target and its subsequent effects . .

Safety and Hazards

将来の方向性

The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

特性

IUPAC Name |

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-14-5-7-18(8-6-14)26-19(23-24-21(26)28)15-9-11-25(12-10-15)20(27)16-3-2-4-17(22)13-16/h2-8,13,15H,9-12H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYPQKMFNJRBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

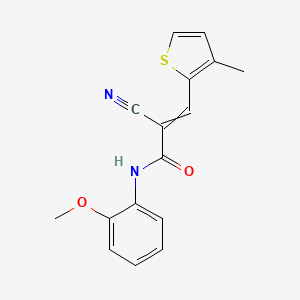

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2846736.png)

![3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2846739.png)

![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)

![N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide](/img/structure/B2846741.png)

![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)

![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)

![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)